molecular formula C22H20F2N2O4S2 B6549049 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide CAS No. 1040660-21-6

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide

Cat. No.: B6549049
CAS No.: 1040660-21-6
M. Wt: 478.5 g/mol
InChI Key: BOIPGZDXXKVQLL-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide is a bifunctional sulfonamide derivative featuring a tetrahydroquinoline core substituted with two fluorinated aromatic sulfonamide groups. The compound’s structure includes a 4-fluorobenzenesulfonyl moiety at the 1-position of the tetrahydroquinoline ring and a 2-methyl-4-fluorobenzenesulfonamide group at the 6-position. This dual sulfonylation confers unique physicochemical properties, such as enhanced metabolic stability and selective binding to enzymatic targets, particularly in the context of acyltransferase inhibition or kinase modulation .

Properties

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S2/c1-15-13-18(24)6-11-22(15)31(27,28)25-19-7-10-21-16(14-19)3-2-12-26(21)32(29,30)20-8-4-17(23)5-9-20/h4-11,13-14,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIPGZDXXKVQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 3-Chloro-N-{1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide

  • Structure : Replaces the 2-methyl-4-fluorobenzenesulfonamide group with a 3-chlorobenzamide moiety.
  • The chloro substituent (vs. methyl in the target compound) increases lipophilicity but may reduce metabolic stability due to susceptibility to dehalogenation .
  • Activity : Demonstrated moderate inhibition of cyclooxygenase-2 (COX-2) in preliminary assays, suggesting a divergent target profile compared to the sulfonamide-rich target compound .

Compound B : N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

  • Structure: Features a trifluoroacetyl group at the 2-position of the tetrahydroisoquinoline core and a cyclopropylethyl substituent on the aryl ring.
  • The cyclopropylethyl chain introduces steric bulk, which may improve membrane permeability but reduce solubility .
  • Activity: Reported as a potent inhibitor of acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) with IC₅₀ = 12 nM, highlighting the critical role of trifluoroacetyl groups in enzyme binding .

Compound C : N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-yl]-4-(Dimethylamino)-2(E)-Butenamide

  • Structure: Substitutes the tetrahydroquinoline core with a quinoline scaffold and introduces a chloro-fluoroaniline group.
  • Key Differences: The ethoxy and cyano groups at the 7- and 3-positions, respectively, alter electronic distribution, favoring interactions with hydrophobic enzyme domains. The dimethylamino-butenamide side chain introduces basicity, which may enhance solubility in acidic cellular compartments .
  • Activity: Exhibits antiproliferative activity against breast cancer cell lines (MCF-7, IC₅₀ = 0.8 μM), underscoring the impact of quinoline-based scaffolds in oncology applications .

Key Observations :

  • The target compound’s synthesis prioritizes regioselective sulfonylation, whereas Compound B relies on trifluoroacetylation for functionalization.
  • Scalability challenges for the target compound arise from the need for anhydrous conditions during sulfonamide coupling, contrasting with Compound C’s reliance on air-sensitive palladium catalysts .

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